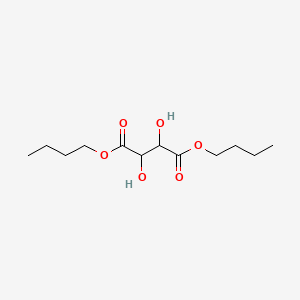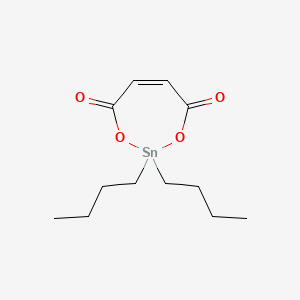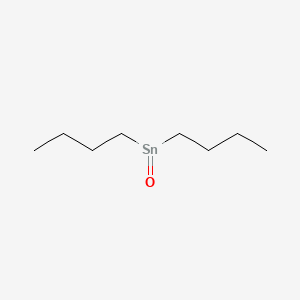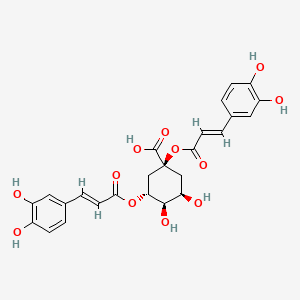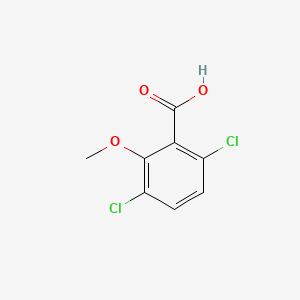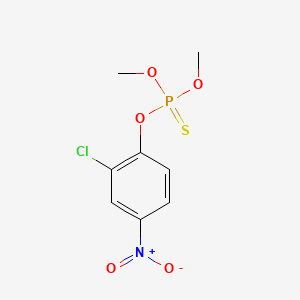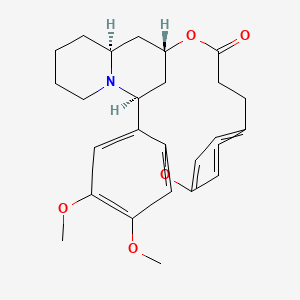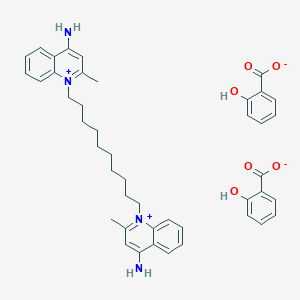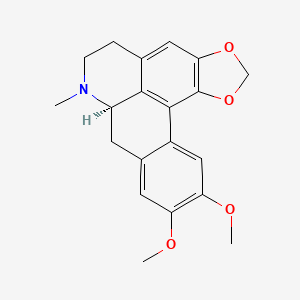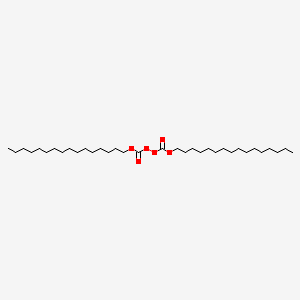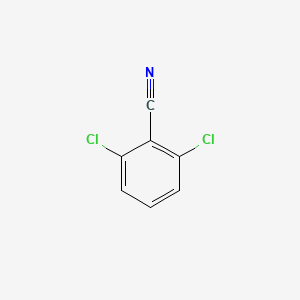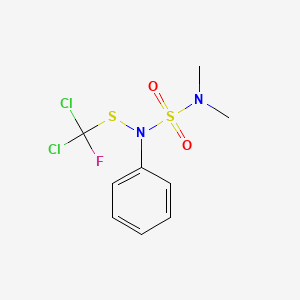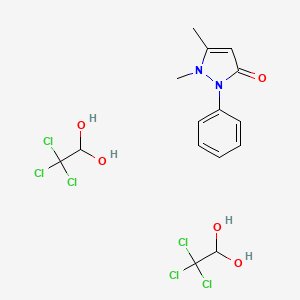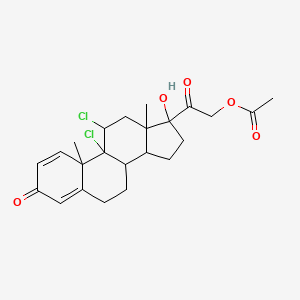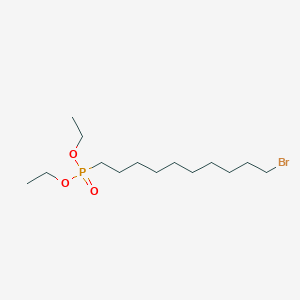
Diethyl 10-bromodecylphosphonate
Overview
Description
Diethyl 10-bromodecylphosphonate is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular weight of Diethyl 10-bromodecylphosphonate is 357.26 and its formula is C14H30BrO3P . The SMILES representation is O=P(OCC)(CCCCCCCCCCBr)OCC .Chemical Reactions Analysis
Diethyl 10-bromodecylphosphonate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The molecular weight of Diethyl 10-bromodecylphosphonate is 357.26 and its formula is C14H30BrO3P . The compound is typically stored under recommended conditions as per the Certificate of Analysis .Scientific Research Applications
Synthesis Applications
Bromodecarboxylation : Diethyl 10-bromodecylphosphonate is utilized in the bromodecarboxylation of (E)-3-Aryl-2-(diethoxyphosphoryl)acrylic acids. This process facilitates the synthesis of diethyl (Z)-2-aryl-1-bromovinyl-phosphonates, which are key intermediates in producing diethyl arylethynylphosphonates (Krawczyk & Albrecht, 2007).
Preparation of Vinylphosphonates : A practical synthesis method involves the use of diethyl 10-bromodecylphosphonate for creating diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates via an SN2-type allylic rearrangement mechanism (Fray et al., 2012).
Chemical Properties and Analysis
Antiproliferative Vitamin D Analogue : Diethyl 10-bromodecylphosphonate derivatives have shown promise as potent antiproliferative vitamin D analogues in cancer research. They exhibit low calcemic properties and decreased metabolic inactivation due to the presence of a triple bond in C-24 (Salomón et al., 2011).
Corrosion Inhibition : Research has demonstrated the effectiveness of certain diethyl 10-bromodecylphosphonate derivatives as corrosion inhibitors, particularly for mild steel in hydrochloric acid, a key consideration in industrial pickling processes (Gupta et al., 2017).
Structural and Vibrational Analysis : Detailed structural, vibrational, electronic, and thermal analyses of diethyl 10-bromodecylphosphonate derivatives have been conducted using various spectroscopic and computational methods, contributing to a deeper understanding of their chemical properties (Uppal et al., 2018).
- plays a role in the synthesis of phosphorylated isoindolinone derivatives, which are important in pharmaceutical research and development (Jóźwiak et al., 2014).
Anticorrosion and Material Science Applications
Anticorrosion Properties : Diethyl (phenylamino) methyl phosphonate derivatives, related to diethyl 10-bromodecylphosphonate, have been studied for their structural and anticorrosion properties. These compounds are effective as corrosion inhibitors, particularly for carbon steel in acidic environments (Moumeni et al., 2020).
Crystal Structures of Derivatives : Investigations into the crystal structures of diethyl 10-bromodecylphosphonate derivatives have provided insights into their conformation and potential applications in material science (Ouahrouch et al., 2013).
Environmental Impact and Degradation
- Photodegradation in Water : The photodegradation behavior of phosphonates, including compounds related to diethyl 10-bromodecylphosphonate, has been studied to understand their environmental impact and degradation pathways (Lesueur, Pfeffer, & Fuerhacker, 2005).
Synthesis of Other Phosphonates and Derivatives
- Hirao Reaction Variation : Diethyl 10-bromodecylphosphonate is involved in variations of the Hirao reaction, crucial for synthesizing various phosphonate derivatives, demonstrating its versatility in organic synthesis (Keglevich, Jablonkai, & Balázs, 2014).
Pharmaceutical Research Applications
- Anticancer Agent in Chemo-Differentiation Therapy : Certain phosphonate derivatives, related to diethyl 10-bromodecylphosphonate, have shown potential as anticancer agents, particularly in the context of chemo-differentiation therapy for acute promyelocytic leukemia (Mohammadi et al., 2019).
Future Directions
properties
IUPAC Name |
1-bromo-10-diethoxyphosphoryldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30BrO3P/c1-3-17-19(16,18-4-2)14-12-10-8-6-5-7-9-11-13-15/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVOAQOMHCJLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 10-bromodecylphosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



